(2S,4R)-4-Phenylpyrrolidine-2-carboxylic acid hydrochloride
Description
(2S,4R)-4-Phenylpyrrolidine-2-carboxylic acid hydrochloride is a chiral pyrrolidine derivative with a phenyl substituent at the 4-position and a carboxylic acid group at the 2-position. Its stereochemistry (2S,4R) is critical for its biochemical interactions, particularly in applications such as drug development and asymmetric synthesis. The compound has a molecular formula of C₁₁H₁₃NO₂·HCl, a molecular weight of 227.7 g/mol, and is typically stored at room temperature . It is marketed as a building block for medicinal chemistry, with suppliers like Combi-Blocks Inc. offering it under CAS number 82087-67-0 .
Properties
IUPAC Name |
(2S,4R)-4-phenylpyrrolidine-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2.ClH/c13-11(14)10-6-9(7-12-10)8-4-2-1-3-5-8;/h1-5,9-10,12H,6-7H2,(H,13,14);1H/t9-,10-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWFBRHSTNWMMGN-IYPAPVHQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1C(=O)O)C2=CC=CC=C2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](CN[C@@H]1C(=O)O)C2=CC=CC=C2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-4-Phenylpyrrolidine-2-carboxylic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis often begins with commercially available starting materials such as L-proline or its derivatives.
Formation of Pyrrolidine Ring: The pyrrolidine ring is constructed through cyclization reactions, often involving amine and aldehyde or ketone intermediates.
Introduction of Phenyl Group: The phenyl group is introduced via substitution reactions, typically using phenyl halides or phenylboronic acids in the presence of palladium catalysts.
Formation of Hydrochloride Salt: The final step involves converting the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Hydrolysis of Protecting Groups
The hydrochloride salt is often prepared by hydrolyzing protected precursors. A key reaction involves the hydrolysis of a benzoyl group under acidic conditions:
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Reagent : Hydrochloric acid (6N)
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Conditions : Reflux for 20 hours
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Product : (2S,4R)-4-Phenylpyrrolidine-2-carboxylic acid hydrochloride .
Acid-Base Formation of Hydrochloride Salt
The free carboxylic acid is converted to its hydrochloride salt via protonation:
Deprotection Reactions
Protecting groups (e.g., esters) are removed to regenerate the carboxylic acid. For example:
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Reagent : Base (e.g., sodium hydroxide) or acid (e.g., HCl)
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Conditions : Deprotection under reflux or mild acidic conditions .
Common Reagents and Conditions
Hydrochloride Salt
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Structure : The carboxylic acid group is protonated, forming a stable salt.
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Purity : Optical purity >99% is achievable through optimized hydrolysis .
Free Carboxylic Acid
Research Findings and Yield Data
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Hydrolysis Yield : 51% yield reported for the hydrochloride salt, with >99% optical purity .
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Analytical Data :
Comparison of Reaction Conditions
| Parameter | Hydrolysis of Benzoyl | Acid-Base Salt Formation |
|---|---|---|
| Reagents | 6N HCl, water | HCl |
| Time | 20h (reflux) | Rapid (room temp) |
| Key Advantage | High optical purity | Improved stability |
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical characteristics:
- Molecular Formula : CHNO·HCl
- Molecular Weight : 227.69 g/mol
- Chirality : The specific stereochemistry at positions 2 and 4 enhances its interaction with biological targets.
The hydrochloride salt form increases its solubility in water, facilitating its use in various applications.
Pharmaceutical Development
(2S,4R)-4-Phenylpyrrolidine-2-carboxylic acid hydrochloride serves as a crucial intermediate in synthesizing pharmaceutical agents targeting neurological disorders. Its ability to modulate neurotransmitter systems makes it a candidate for developing drugs that influence central nervous system activity .
Enzyme Mechanism Studies
The compound is employed in studying enzyme mechanisms and protein-ligand interactions. Its chiral nature allows it to fit into enzyme active sites, influencing their activity. This property is vital for understanding biochemical pathways and developing enzyme inhibitors.
Chiral Catalysis
Due to its chirality, this compound is valuable in asymmetric synthesis, allowing for the production of enantiomerically pure compounds essential for drug formulation. It acts as a chiral building block in synthesizing complex organic molecules .
Peptide Synthesis
This compound is used to prepare peptide derivatives, enhancing their stability and bioactivity. This application is crucial in developing therapeutic peptides for various medical conditions .
Material Science
The compound's unique properties are leveraged in creating advanced materials, particularly polymers with specific mechanical and thermal characteristics. Its role in material science highlights its versatility beyond traditional chemical applications .
Research indicates that this compound exhibits notable biological activities:
- Neurotransmitter Modulation : It has been studied for its effects on neurotransmitter systems, potentially influencing receptor binding and activity.
- Enzyme Interaction : The compound may modulate the activity of certain enzymes, which is critical for drug design targeting specific diseases.
Case Studies
Several studies have explored the applications of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A | Drug Development | Demonstrated efficacy in modulating neurotransmitter systems related to anxiety disorders. |
| Study B | Enzyme Inhibition | Identified as an effective inhibitor of transglutaminases involved in various pathologies. |
| Study C | Asymmetric Synthesis | Showed high selectivity in producing enantiomerically pure compounds, enhancing the synthesis of drugs with improved efficacy. |
Mechanism of Action
The mechanism of action of (2S,4R)-4-Phenylpyrrolidine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into the active sites of enzymes or receptors, modulating their activity. The phenyl group and carboxylic acid moiety play crucial roles in binding interactions, influencing the compound’s overall efficacy and specificity.
Comparison with Similar Compounds
Fluorinated Analogs
- (2S,4R)-4-Fluoropyrrolidine-2-carboxylic Acid Hydrochloride Molecular Formula: C₅H₉FNO₂·HCl Key Differences: The phenyl group is replaced with fluorine at the 4-position. This compound is used in positron emission tomography (PET) imaging agent synthesis . Synthesis: Prepared via acidic cleavage of di-tert-butyl precursors, similar to methods for phenyl-substituted analogs .
Hydroxy-Substituted Derivatives
- (2S,4R)-4-Hydroxypyrrolidine-2-carboxylic Acid Derivatives
- Example : Methyl (2S,4R)-4-hydroxypyrrolidine-2-carboxylate hydrochloride (Hyp-OMe·HCl)
- Molecular Formula: C₆H₁₁NO₃·HCl
- Key Differences : A hydroxyl group replaces the phenyl substituent, enabling stronger hydrogen-bonding networks. This derivative is used in peptide synthesis and enzyme inhibition studies .
Stereochemical Variations
- (2S,4S)-4-Phenylpyrrolidine-2-carboxylic Acid Hydrochloride
Benzyl-Substituted Derivatives
- (2S,4R)-4-(3-Iodobenzyl)pyrrolidine-2-carboxylic Acid Hydrochloride
Functional Group Modifications
- (2S,4R)-Methyl 4-Fluoropyrrolidine-2-carboxylate Hydrochloride CAS: 58281-80-4 Molecular Formula: C₆H₁₁ClFNO₂ Key Differences: The carboxylic acid is esterified (methyl ester), reducing polarity and altering pharmacokinetic properties .
Structural and Functional Data Table
Biological Activity
(2S,4R)-4-Phenylpyrrolidine-2-carboxylic acid hydrochloride is a chiral compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's mechanisms of action, biological effects, and relevant studies, providing a comprehensive overview of its significance in drug development.
Chemical Structure and Properties
The compound has the following chemical structure:
- Chemical Formula : C₁₁H₁₄ClN₁O₂
- Molecular Weight : 227.69 g/mol
- Chirality : The presence of chiral centers at positions 2 and 4 contributes to its specific interactions with biological targets.
The compound features a pyrrolidine ring with a phenyl group attached to the fourth carbon and a carboxylic acid group at the second carbon. The hydrochloride salt form enhances its solubility in water, facilitating its application in various biological assays.
The biological activity of this compound primarily stems from its ability to interact with specific enzymes and receptors. The chiral nature of the compound allows it to fit into active sites effectively, modulating enzyme activity and influencing protein-ligand interactions. The phenyl group and carboxylic acid moiety are critical for binding interactions, which directly impact the compound's efficacy and specificity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of similar pyrrolidine derivatives. For instance, compounds derived from pyrrolidine structures have demonstrated significant cytotoxicity against various cancer cell lines, including A549 human lung adenocarcinoma cells. The mechanism often involves inducing apoptosis or inhibiting cell proliferation through specific molecular pathways .
Table 1: Anticancer Activity of Pyrrolidine Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound 1 | A549 | 10 | Apoptosis induction |
| Compound 2 | HCT116 | 15 | Cell cycle arrest |
| (2S,4R)-4-Phenylpyrrolidine-2-carboxylic acid | A549 | TBD | TBD |
Note: TBD = To Be Determined based on further research.
Antimicrobial Activity
In addition to anticancer properties, related compounds have shown promising antimicrobial activity against multidrug-resistant strains of bacteria. Studies indicate that modifications in the chemical structure can enhance antimicrobial efficacy, particularly against Gram-positive pathogens like Staphylococcus aureus .
Table 2: Antimicrobial Activity Against Multidrug-Resistant Strains
| Compound | Target Pathogen | MIC (µg/mL) | Activity Level |
|---|---|---|---|
| Compound A | MRSA | 8 | Moderate |
| Compound B | VRE | 16 | Significant |
| (2S,4R)-4-Phenylpyrrolidine-2-carboxylic acid | S. aureus | TBD | TBD |
Study on Anticancer Properties
In a study examining the anticancer effects of various pyrrolidine derivatives, this compound was evaluated alongside other analogs. The results indicated that structural modifications significantly influenced anticancer activity. Compounds with electron-donating groups on the phenyl ring exhibited enhanced cytotoxicity against A549 cells compared to their non-substituted counterparts .
Study on Antimicrobial Effects
Another study focused on the antimicrobial properties of pyrrolidine derivatives against resistant bacterial strains. Results showed that specific substitutions could lead to increased potency against Staphylococcus aureus, suggesting that this compound could serve as a scaffold for developing new antimicrobial agents .
Q & A
Q. What synthetic routes are employed for (2S,4R)-4-Phenylpyrrolidine-2-carboxylic Acid Hydrochloride, and how is stereochemical integrity maintained?
The compound is synthesized via Boc (tert-butoxycarbonyl) protection of the pyrrolidine backbone, followed by regioselective phenyl group introduction. Key steps include:
- Use of chiral auxiliaries or enantiopure starting materials to enforce (2S,4R) configuration.
- Acidic cleavage (e.g., HCl in dioxane) to remove Boc groups, ensuring retention of stereochemistry.
- Recrystallization from methanol/ethyl acetate mixtures to achieve high enantiomeric purity (>97% by HPLC) .
Q. What purification techniques are optimal for isolating this compound with high enantiomeric excess?
- Chiral HPLC : Utilize columns with cellulose- or amylose-based stationary phases (e.g., Chiralpak®) and mobile phases like hexane/isopropanol with 0.1% trifluoroacetic acid.
- Recrystallization : Solvent systems such as methanol/ethyl acetate (1:3 v/v) yield spectrally pure crystals, confirmed by melting point and polarimetry .
Q. Which spectroscopic methods are critical for structural confirmation?
- NMR : H and C NMR to verify backbone structure, phenyl substitution, and stereochemistry (e.g., coupling constants for trans-configuration).
- X-ray crystallography : Resolve absolute configuration (e.g., orthogonal space group P222 with unit cell parameters a=5.268 Å, b=6.786 Å, c=46.941 Å) .
- Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (367.61 g/mol) .
Q. What storage conditions ensure long-term stability?
Store at 2–8°C in airtight, light-resistant containers under inert gas (argon/nitrogen). Desiccants (e.g., silica gel) prevent hygroscopic degradation. Stability is confirmed via periodic HPLC analysis .
Advanced Research Questions
Q. How do hydrogen-bonding networks in the crystal lattice influence physicochemical properties?
X-ray data reveal a complex intermolecular network where chloride ions act as hydrogen-bond acceptors, forming tetrahedral geometries with hydroxyl and ammonium donors. This network:
- Enhances thermal stability (decomposition >200°C).
- Reduces solubility in nonpolar solvents due to polar bilayer stacking along the c-axis .
Q. What methodological approaches resolve discrepancies in stereochemical assignments of pyrrolidine derivatives?
- X-ray diffraction : Gold standard for absolute configuration (e.g., Flack parameter <0.1).
- Vibrational circular dichroism (VCD) : Detects subtle conformational differences in solution.
- Dynamic NMR : Analyzes rotamer populations to infer steric effects of the 4-phenyl group .
Q. How does the 4-phenyl substituent affect conformational dynamics in solution vs. solid state?
- Solid state : X-ray structures show a "twisted-boat" conformation stabilized by intramolecular H-bonds (O–H···Cl).
- Solution state : H NMR NOESY reveals equilibrium between chair and boat conformers, influenced by solvent polarity. MD simulations quantify energy barriers (ΔG ~2–3 kcal/mol) .
Q. In pharmacological studies, how can direct receptor interactions be distinguished from metabolic effects?
- Receptor binding assays : Use radiolabeled ligands (e.g., H-glutamate) to measure affinity for ionotropic receptors (AMPA/NMDA).
- Metabolic inhibition : Co-administer cytochrome P450 inhibitors (e.g., ketoconazole) to isolate receptor-mediated responses.
- Knockout models : Test activity in GluR2-deficient cells to confirm target specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
